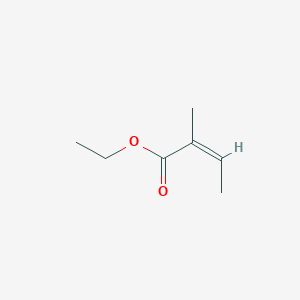
Ethyl angelate
Übersicht
Beschreibung
Ethyl angelate is a chemical compound with the formula C7H12O2 and a molecular weight of 128.1690 . It is also known as Ethyl trans-2-methyl-2-butenoate .
Synthesis Analysis
A research paper by Adams and Dev presents the synthesis and GC-MS analysis of angelates and tiglates, including Ethyl angelate. They synthesized 141 angelates and tiglates, and their Kováts retention indices and mass spectra are presented . The synthesis involved the preparation of angelic acid from commercial tiglic acid and the conversion of angelic acid to angeloyl chloride .Molecular Structure Analysis
The molecular structure of Ethyl angelate is available as a 2D Mol file or as a computed 3D SD file . It has the same structure as (Z)-Ethyl 2-methylbut-2-enoate . It contains a total of 20 bonds, including 8 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, and 1 ester .Wissenschaftliche Forschungsanwendungen
1. Carcinogenicity Studies
Ethyl carbamate, a compound related to ethyl angelate, has been reassessed for its carcinogenicity in alcoholic beverages and fermented foods. This research highlights the importance of understanding the potential carcinogenic effects of various ethyl compounds, including ethyl angelate (Baan et al., 2007).
2. Forensic Applications
In forensic science, ethyl sulfate, a metabolite related to ethyl angelate, is used as a marker for ethanol consumption. This application is crucial for legal and administrative purposes, such as determining alcohol consumption in post-mortem investigations (Halter et al., 2009).
3. Analytical Method Development
Research on ethyl glucuronide, another metabolite of ethanol, has led to the development of optimized analytical methods for detecting alcohol consumption behavior. This application is vital in forensic toxicology and substance abuse monitoring (Binz et al., 2014).
4. Environmental Applications
Ethyl lactate, a green solvent, has been extensively studied for its properties and applications. It is an environmentally friendly alternative to traditional solvents, highlighting the potential applications of ethyl compounds in green chemistry (Aparicio & Alcalde, 2009).
5. Antifungal Activity
Decursinol angelate, structurally similar to ethyl angelate, has shown promising results as an antifungal agent, specifically against wheat leaf rust and red pepper anthracnose. This application underscores the potential of ethyl angelate derivatives in agricultural and medicinal research (Yoon et al., 2011).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-4-6(3)7(8)9-5-2/h4H,5H2,1-3H3/b6-4- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAPHLAAOJMTMLY-XQRVVYSFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl angelate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



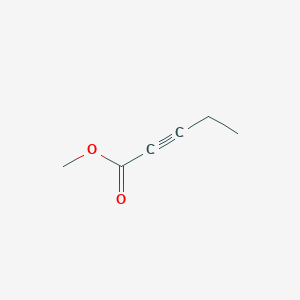
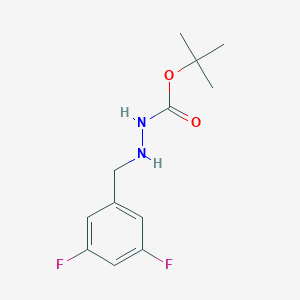
![3,4-dihydro-1H-pyrano[4,3-c]pyridine](/img/structure/B153099.png)

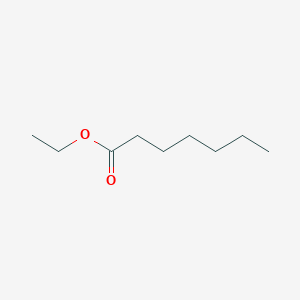
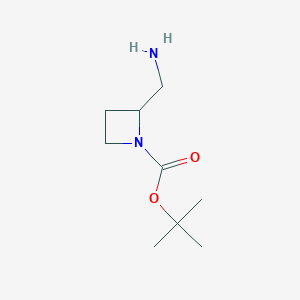
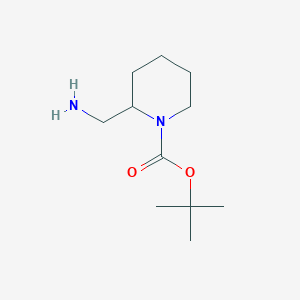
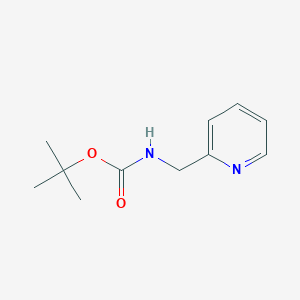


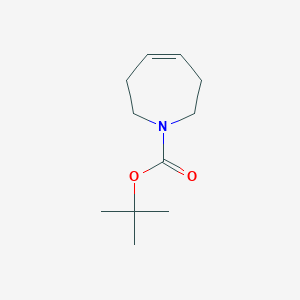

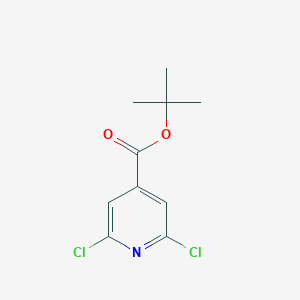
![tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate hydrochloride](/img/structure/B153133.png)